
4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-α,α,α-trifluorotoluene, also known as 4-Chlorobenzotrifluoride, is a chemical compound with the molecular formula C7H4ClF3 . It acts as an important intermediate for dyes and is used as an active component of polyurethane finishes . It is also used in adhesives, pigments, sealant chemicals, paints, and coatings .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis
The molecular structure of 4-Chloro-α,α,α-trifluorotoluene is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-α,α,α-trifluorotoluene are not detailed in the search results, it is known to be used as an intermediate in the synthesis of dyes .Physical And Chemical Properties Analysis
4-Chloro-α,α,α-trifluorotoluene is a clear liquid with a molecular weight of 180.55 . It has a boiling point of 140°C, a flash point of 43°C, and a freezing point of -33°C . The specific gravity at 20/20 is 1.34 .Safety and Hazards
4-Chloro-α,α,α-trifluorotoluene is classified as hazardous based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . It causes serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4 can be achieved by starting with commercially available starting materials and utilizing a series of reactions to introduce the necessary functional groups.", "Starting Materials": [ "Toluene-d4", "Chlorine gas", "Sodium fluoride", "Sulfuric acid", "Sodium hydroxide", "Potassium carbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Chlorination of toluene-d4 with chlorine gas in the presence of sulfuric acid to yield 4-chlorotoluene-d4", "Step 2: Fluorination of 4-chlorotoluene-d4 with sodium fluoride in the presence of sulfuric acid to yield 4-chloro-2-fluorotoluene-d4", "Step 3: Treatment of 4-chloro-2-fluorotoluene-d4 with sodium hydroxide to generate the corresponding phenoxide intermediate", "Step 4: Reaction of the phenoxide intermediate with potassium carbonate in methanol to yield 4-chloro-2-fluoro-5-methoxytoluene-d4", "Step 5: Final fluorination of 4-chloro-2-fluoro-5-methoxytoluene-d4 with sodium fluoride in the presence of sulfuric acid to yield 4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4" ] } | |
CAS RN |
1219804-33-7 |
Molecular Formula |
C7H4ClF3 |
Molecular Weight |
184.579 |
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D |
InChI Key |
QULYNCCPRWKEMF-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)Cl |
synonyms |
4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597870.png)
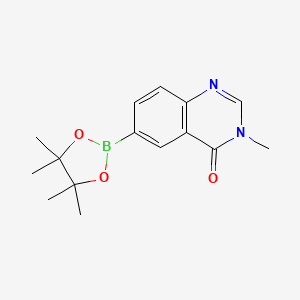
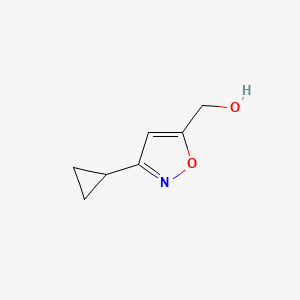
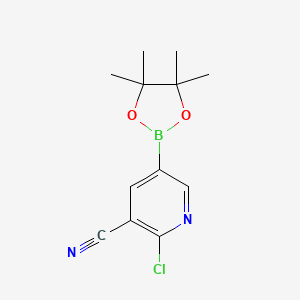
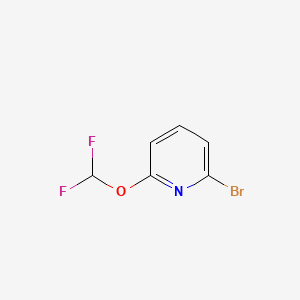
![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)
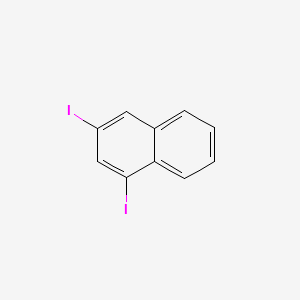
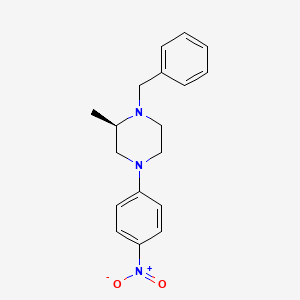

![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)
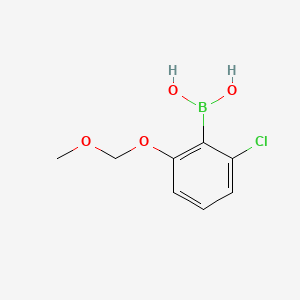

![N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B597889.png)
